N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic compound featuring a 1,2-oxazole moiety fused with a 2-oxo-1,2-dihydropyridine scaffold. Its crystal structure and refinement parameters were likely determined using programs such as SHELXL , a widely trusted tool for small-molecule crystallography.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-11-9-13(17-24-11)16-14(20)10-18-6-4-5-12(15(18)21)25(22,23)19-7-2-3-8-19/h4-6,9H,2-3,7-8,10H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVHKKRWPIKEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with a pyrrolidine derivative under specific conditions that may include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the oxazole and pyrrolidine moieties essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical pathways related to disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmission or metabolic pathways, potentially affecting conditions like epilepsy or neurodegenerative diseases.
- Receptor Modulation: It could interact with neurotransmitter receptors, altering their activity and influencing synaptic transmission.
Table 1: Summary of Biological Activities
4. Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the same chemical class. For instance:
Case Study 1: Anticonvulsant Activity
A study on related pyridine derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the oxazole ring can enhance efficacy against seizures. The compound's ability to inhibit AMPA receptors was noted as a potential mechanism for its anticonvulsant properties .
Case Study 2: Neuroprotective Properties
Research indicated that compounds with similar structures protected against oxidative stress-induced neuronal damage in vitro. This suggests that this compound could have therapeutic applications in neurodegenerative diseases .
5. Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other oxazole derivatives:
Table 2: Comparison with Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its unique structural features which may interact with biological targets. It is particularly noted for:
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole moieties exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that derivatives of oxazoles can inhibit cancer cell proliferation, suggesting that this compound may have similar effects .
The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is under exploration in several areas:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial in drug development for conditions like cancer and infectious diseases.
- Receptor Modulation : Its ability to modulate receptor activity can lead to significant therapeutic effects in various disorders .
Synthesis and Development
The synthesis of this compound involves complex organic reactions that leverage the reactivity of both the oxazole ring and the pyrrolidine sulfonamide group.
Synthetic Route Overview :
The synthesis typically involves:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the pyrrolidine sulfonamide moiety via nucleophilic substitution.
- Acetylation to yield the final product.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria .
Case Study 2: Anticancer Activity
Research presented at a pharmacology conference demonstrated that oxazole-based compounds showed promise in inhibiting tumor growth in vitro. The study highlighted the potential pathways through which these compounds exert their effects on cancer cells .
Comparison with Similar Compounds
Core Heterocyclic Motifs
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : Unlike the 1,2-oxazole ring in the target compound, N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60, ) contains a 1,2,4-oxadiazole ring. The additional nitrogen in the oxadiazole improves metabolic stability but reduces electron density compared to 1,2-oxazole, affecting binding affinity .
- Sulfonyl Group Positioning: The pyrrolidine-1-sulfonyl group in the target compound contrasts with the acetamide group in Compound 60.
Crystallographic Refinement
The target compound’s structural determination likely employed SHELXL for refinement, which optimizes parameters like bond lengths, angles, and displacement factors . In contrast, older analogues might lack high-resolution data due to reliance on outdated software versions.
Pharmacological Properties (Hypothetical Analysis)
While direct bioactivity data for the target compound are unavailable, structural insights suggest:
- Target Selectivity : The dihydropyridine core may confer kinase inhibitory activity, similar to FDA-approved kinase inhibitors.
- Solubility: The pyrrolidine-1-sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogues.
Research Findings and Limitations
- Crystallography : SHELX software (e.g., SHELXL, SHELXT) enables precise structural determination , but the absence of published crystallographic data for the target compound limits direct comparisons.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitutions and cyclization. For example:
- Step 1 : Formation of the pyridinone core via condensation of pyrrolidine-1-sulfonyl chloride with a diketone precursor under reflux in THF .
- Step 2 : Coupling the oxazole moiety using a carbodiimide-mediated amide bond formation (e.g., EDC/HCl in dichloromethane) .
- Optimization : Reaction temperature (0–5°C for sensitive intermediates), solvent choice (THF for solubility), and stoichiometric ratios (e.g., 1:2 molar ratio of amine to acyl chloride) are critical for yield improvement .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and stereochemistry. For example, the pyrrolidine-sulfonyl group shows distinct deshielded protons at δ 3.2–3.5 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 381.12) .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methods :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); purity >98% is typical for pharmacological studies .
- Elemental Analysis : CHNS-O analysis to verify stoichiometry (e.g., C: 47.3%, H: 4.9%, N: 18.4%) .
- Common Impurities : Unreacted sulfonyl chloride intermediates or oxazole hydrolysis byproducts .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Challenges :
- Twisted Conformations : The pyrrolidine-sulfonyl and oxazole groups induce non-planarity, complicating space-group determination .
- Data Quality : Low-temperature (150 K) data collection with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
- Solutions :
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating hydrogen-bonding restraints (e.g., N–H⋯O interactions) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Approach :
- Analog Synthesis : Modify the pyrrolidine-sulfonyl group (e.g., replace with piperidine) to assess impact on target binding .
- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) and correlate with computational docking results (AutoDock Vina) .
- Key Findings : The 5-methyl-oxazole moiety enhances metabolic stability, while sulfonyl groups improve solubility .
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonyl oxygen) .
- Molecular Dynamics : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to evaluate stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Case Example : Discrepancies in proton environments may arise from dynamic effects (e.g., rotameric equilibria in solution vs. solid-state).
- Resolution : Compare variable-temperature NMR (VT-NMR) with crystallographic data to identify conformational flexibility .
Q. What role does polymorphism play in modulating its physicochemical properties?
- Impact : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and dissolution rates.
- Analysis : Use DSC and PXRD to characterize polymorphs; SHELX refinement identifies packing motifs (e.g., π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
